7-Methoxybicyclo[3.2.0]heptan-6-amine
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Overview
Description
7-Methoxybicyclo[3.2.0]heptan-6-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a bicyclic structure with a methoxy group at the 7th position and an amine group at the 6th position. Its unique structure makes it a subject of interest in various scientific research fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the bio-Baeyer–Villiger reaction using specific microbial strains to oxidize bicycloheptanones to the corresponding oxabicyclooctanones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods combine chemical synthesis with enzymatic reactions to achieve high yields and optical purity . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methoxybicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxabicyclooctanones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and microbial strains.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxabicyclooctanones, reduced amine derivatives, and various functionalized bicyclic compounds .
Scientific Research Applications
7-Methoxybicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s bicyclic structure provides rigidity, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer production.
6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate: Utilized in the synthesis of functionalized scaffolds for drug discovery.
Uniqueness
7-Methoxybicyclo[3.2.0]heptan-6-amine stands out due to its unique combination of a methoxy group and an amine group on a bicyclic structure. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-methoxybicyclo[3.2.0]heptan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5(6)7(8)9/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXTPXYTRYOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CCCC2C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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